Comprehensive Physicochemical and Synthetic Profiling of 2-Bromo-3,5-bis(trifluoromethyl)phenol
Comprehensive Physicochemical and Synthetic Profiling of 2-Bromo-3,5-bis(trifluoromethyl)phenol
Executive Summary & Structural Rationale
In modern drug discovery and advanced materials science, highly functionalized fluorinated building blocks are critical for modulating lipophilicity, metabolic stability, and target binding affinity. 2-Bromo-3,5-bis(trifluoromethyl)phenol (CAS: 887268-16-8) represents a uniquely privileged scaffold[1].
The structural architecture of this molecule features an extreme electron-withdrawing environment. The presence of two trifluoromethyl (
Physicochemical Profiling & Causality
To effectively utilize this building block, one must understand how its atomic composition dictates its macroscopic physical properties. Below is the quantitative physicochemical profile[3], followed by the mechanistic causality behind these metrics.
Quantitative Physical Data
| Property | Value | Mechanistic Implication |
| CAS Number | 887268-16-8 | Unique identifier for regulatory compliance and sourcing. |
| Molecular Formula | High halogen-to-carbon ratio dictates extreme lipophilicity. | |
| Molecular Weight | 309.00 g/mol | High mass-to-volume ratio due to heavy bromine and fluorine atoms. |
| Boiling Point | 208.0 ± 35.0 °C (Predicted) | Elevated due to high MW, but moderated by steric shielding of the |
| Density | 1.806 ± 0.06 g/cm³ (Predicted) | Exceptionally dense spatial packing driven by the halogen substituents. |
| pKa | 6.42 ± 0.15 (Predicted) | Highly acidic; exists predominantly as a phenoxide anion at physiological pH (7.4). |
The Causality of Physical Properties
-
Anomalous Density (1.806 g/cm³): Standard phenol has a density of ~1.07 g/cm³. Replacing six hydrogens with six fluorines, and one hydrogen with a bromine, increases the molecular mass by >300% (from 94 to 309 g/mol )[4]. However, because the Van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), the molecular volume does not increase proportionally. This extreme mass-to-volume disparity results in a highly dense liquid/solid state[5].
-
Acidic pKa (6.42): The acidity of this phenol is its most defining characteristic. A standard phenol has a pKa of ~10.0. Each
group lowers the pKa by approximately 1.0–1.5 units due to strong inductive stabilization of the resulting phenoxide anion. The ortho-bromine further lowers it by ~0.7 units. The cumulative effect results in a pKa of 6.42[6]. Consequently, in physiological conditions (pH 7.4), this molecule is fully ionized, drastically altering its pharmacokinetics compared to non-fluorinated analogs.
Caption: Logical mapping of substituent effects to orthogonal reactivity pathways.
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
When incorporating this building block into a larger Active Pharmaceutical Ingredient (API), the C2-Bromine serves as an ideal handle for Palladium-catalyzed cross-coupling[1]. However, the highly acidic phenol must be managed to prevent catalyst poisoning. The following protocol is designed as a self-validating system —incorporating analytical checkpoints that mathematically confirm success before proceeding to the next step.
Step 1: Protection of the Acidic Phenol (MOM-Ether Formation)
-
Causality: The highly acidic phenol (pKa 6.42) will deprotonate under the basic conditions required for Suzuki coupling (e.g.,
). The resulting electron-rich phenoxide can electrostatically repel the Palladium catalyst or coordinate to it, stalling the oxidative addition into the C2-Br bond. Masking the hydroxyl as a Methoxymethyl (MOM) ether neutralizes this risk. -
Methodology:
-
Dissolve 2-Bromo-3,5-bis(trifluoromethyl)phenol (1.0 eq) in anhydrous DCM.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C.
-
Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 eq). Warm to room temperature for 2 hours.
-
-
Validation Checkpoint (LC-MS): Do not proceed until LC-MS analysis confirms the complete disappearance of the starting mass (
307/309 ) and the appearance of the protected mass ( 353/355 ).
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Causality: The electron-deficient nature of the fluorinated ring heavily accelerates the oxidative addition of the
species into the C-Br bond. However, the steric bulk of the ortho-MOM ether and the meta-CF3 group requires a highly active, wide-bite-angle ligand like dppf to facilitate the rate-limiting reductive elimination step. -
Methodology:
-
Combine the protected phenol (1.0 eq), an arylboronic acid (1.2 eq), and
(2.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water. -
Degas the solution with
for 15 minutes. -
Add
(5 mol%) and heat to 90 °C for 4 hours.
-
-
Validation Checkpoint (
NMR): The starting material exhibits two distinct singlets in the NMR spectrum due to the asymmetric environment of the C3 and C5 groups. Upon successful coupling, the local magnetic environment of the C3 group changes significantly due to the ring current of the newly installed aryl group. A definitive chemical shift in one of the singlets confirms C-C bond formation.
Step 3: Deprotection
-
Causality: The MOM ether is sensitive to acidic hydrolysis. Because the highly fluorinated ring withdraws electron density from the ether oxygen, protonation is slightly hindered, requiring a stronger acid concentration than standard aliphatic MOM ethers.
-
Methodology: Treat the coupled intermediate with 4M HCl in Dioxane/MeOH at room temperature until TLC indicates complete conversion back to the free phenol.
Caption: Self-validating workflow for Pd-catalyzed cross-coupling of the bromophenol core.
References
Sources
- 1. 887268-16-8|2-Bromo-3,5-bis(trifluoromethyl)phenol|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 887268-16-8 | CAS DataBase [chemicalbook.com]
- 4. CAS 887268-16-8 | 2801-B-06 | MDL MFCD07777118 | 2-Bromo-3,5-bis(trifluoromethyl)phenol | SynQuest Laboratories [synquestlabs.com]
- 5. 2-BROMO-3,5-BIS(TRIFLUOROMETHYL)PHENOL | 887268-16-8 [m.chemicalbook.com]
- 6. 887268-16-8 | CAS DataBase [m.chemicalbook.com]
